
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure. This particular compound is notable for its inclusion of tellurium atoms, which can impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane typically involves the cyclization of linear precursors containing tellurium and oxygen atoms. One common method involves the reaction of diethylene glycol ditelluride with ethylene glycol in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane can undergo various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atoms can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the tellurium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds
Reduction: Lower oxidation state tellurium compounds
Substitution: Compounds with tellurium atoms replaced by other nucleophiles
科学的研究の応用
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Explored for its potential use in drug delivery systems, where its ability to encapsulate cations could be utilized to transport therapeutic agents.
Industry: Used in the development of new materials with unique electronic and optical properties due to the presence of tellurium atoms.
作用機序
The mechanism of action of 1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane primarily involves its ability to form stable complexes with cations. The oxygen and tellurium atoms in the ring structure provide multiple coordination sites for cations, allowing the compound to effectively encapsulate and stabilize them. This complexation can influence various chemical and biological processes, depending on the specific cation involved.
類似化合物との比較
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains nitrogen atoms instead of tellurium.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate): A derivative with additional functional groups that can influence its reactivity and applications.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups that can affect its solubility and complexation properties.
Uniqueness
1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar compounds containing other heteroatoms like nitrogen. The tellurium atoms can enhance the compound’s ability to participate in redox reactions and form complexes with a wider range of cations.
特性
CAS番号 |
627471-89-0 |
|---|---|
分子式 |
C12H24O4Te2 |
分子量 |
487.5 g/mol |
IUPAC名 |
1,4,10,13-tetraoxa-7,16-ditelluracyclooctadecane |
InChI |
InChI=1S/C12H24O4Te2/c1-2-14-6-10-18-12-8-16-4-3-15-7-11-17-9-5-13-1/h1-12H2 |
InChIキー |
DUYGCODVUDTRDJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC[Te]CCOCCOCC[Te]CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


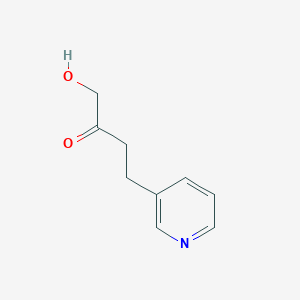

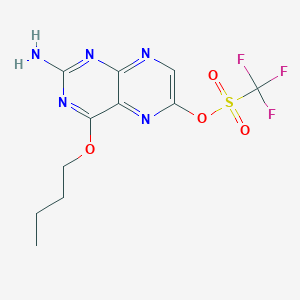
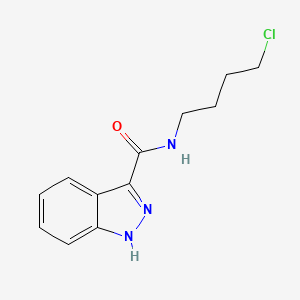
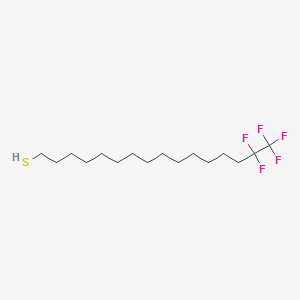
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
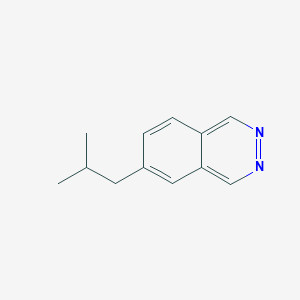
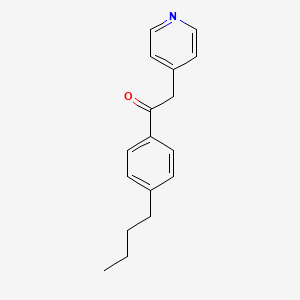


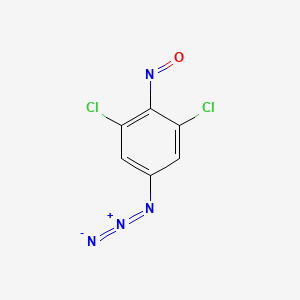

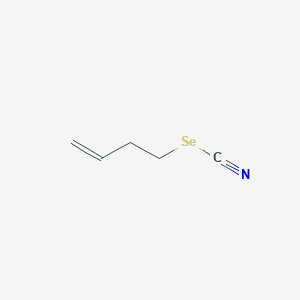
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
